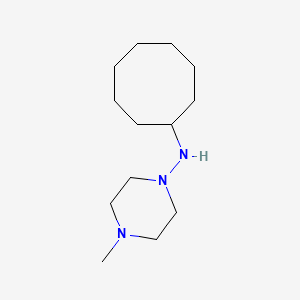![molecular formula C19H26N4O B5692281 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as ABT-702 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide involves the inhibition of adenosine kinase, which results in an increase in extracellular adenosine levels. Adenosine is a neuromodulator that plays an important role in the regulation of various physiological processes such as sleep, pain, and inflammation. The increase in extracellular adenosine levels induced by ABT-702 has been shown to have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide have been extensively studied in various animal models. This compound has been shown to exhibit potent anticonvulsant, neuroprotective, and anti-inflammatory effects. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide in lab experiments include its potent inhibitory activity against adenosine kinase and its ability to increase extracellular adenosine levels. However, the limitations of using ABT-702 in lab experiments include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide. One potential direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is the development of more potent and selective inhibitors of adenosine kinase for therapeutic use. Additionally, the use of ABT-702 in combination with other drugs for the treatment of neurological disorders should be explored further.
Synthesis Methods
The synthesis of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide involves the reaction of 3-piperidin-3-ylbenzoic acid with 1-propyl-1H-imidazole-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using standard techniques such as column chromatography.
Scientific Research Applications
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to exhibit potent inhibitory activity against the enzyme adenosine kinase, which is involved in the regulation of adenosine levels in the brain. As a result, ABT-702 has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
3-piperidin-3-yl-N-[(1-propylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-2-10-23-11-9-21-18(23)14-22-19(24)16-6-3-5-15(12-16)17-7-4-8-20-13-17/h3,5-6,9,11-12,17,20H,2,4,7-8,10,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIYZKKCQDNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CNC(=O)C2=CC=CC(=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
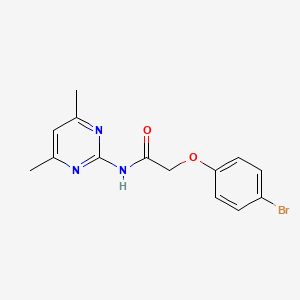
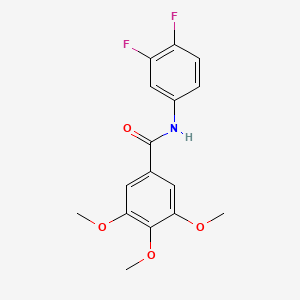

![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)

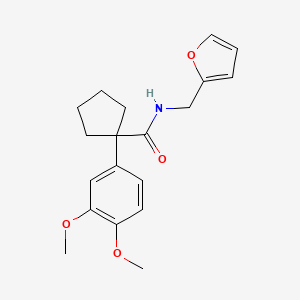
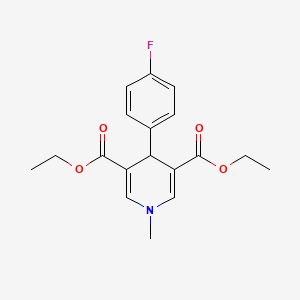
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)

